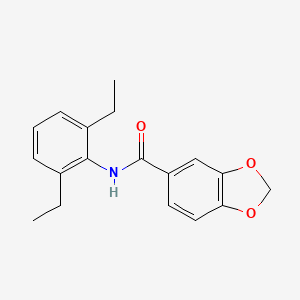![molecular formula C17H14BrNO2 B5758673 1-[2-(4-bromophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5758673.png)
1-[2-(4-bromophenoxy)ethyl]-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-bromophenoxy)ethyl]-1H-indole-3-carbaldehyde is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biological and chemical processes. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 1-[2-(4-bromophenoxy)ethyl]-1H-indole-3-carbaldehyde is not fully understood. However, it is believed that this compound interacts with specific receptors or enzymes in cells, leading to changes in their function and ultimately resulting in the observed biological effects.
Biochemical and Physiological Effects:
Studies have shown that 1-[2-(4-bromophenoxy)ethyl]-1H-indole-3-carbaldehyde can induce apoptosis in cancer cells by activating specific pathways involved in programmed cell death. Additionally, this compound has been shown to exhibit antioxidant activity and can scavenge free radicals in biological systems. Furthermore, it has been demonstrated that this compound can bind to metal ions and act as a fluorescent probe.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[2-(4-bromophenoxy)ethyl]-1H-indole-3-carbaldehyde in lab experiments is its versatility. This compound can be used as a fluorescent probe, anticancer agent, ligand, and catalyst, making it a valuable tool in various research areas. However, one limitation of this compound is its relatively low solubility in water, which can make it challenging to work with in aqueous environments.
Direcciones Futuras
There are several future directions for the research and development of 1-[2-(4-bromophenoxy)ethyl]-1H-indole-3-carbaldehyde. One potential direction is the further investigation of its anticancer properties and its potential as a therapeutic agent for cancer treatment. Additionally, the development of new synthetic methods for this compound may lead to improved yields and purities. Furthermore, the use of this compound as a fluorescent probe for metal ion detection in biological systems could be further explored. Finally, the development of new derivatives and analogs of this compound may lead to the discovery of new and useful biological and chemical properties.
Métodos De Síntesis
The synthesis of 1-[2-(4-bromophenoxy)ethyl]-1H-indole-3-carbaldehyde involves the reaction of 4-bromophenol with 2-(chloromethyl)indole in the presence of a base. The resulting intermediate is then oxidized to form the desired compound. The reaction conditions and purification methods are critical to obtaining a pure and high yield product.
Aplicaciones Científicas De Investigación
1-[2-(4-bromophenoxy)ethyl]-1H-indole-3-carbaldehyde has been used in various scientific research applications. It has been studied for its potential as a fluorescent probe for the detection of metal ions in biological systems. This compound has also been investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. Additionally, it has been studied for its potential as a ligand for the development of new drugs and as a catalyst in organic synthesis.
Propiedades
IUPAC Name |
1-[2-(4-bromophenoxy)ethyl]indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c18-14-5-7-15(8-6-14)21-10-9-19-11-13(12-20)16-3-1-2-4-17(16)19/h1-8,11-12H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXVXTQKFHSPRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCOC3=CC=C(C=C3)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(2-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B5758614.png)

![1-[2-(2-iodo-4-methylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5758626.png)
![2-[(4-chlorobenzyl)oxy]-1-(2-nitrovinyl)naphthalene](/img/structure/B5758629.png)
![4-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B5758636.png)


![2-[(2,6-difluorobenzyl)thio]-1H-benzimidazole](/img/structure/B5758650.png)
![N-(3,5-dimethoxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5758653.png)

![3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]acrylic acid](/img/structure/B5758663.png)
